molecular formula C21H23NO2S B3813215 4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone

4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone

Cat. No. B3813215
M. Wt: 353.5 g/mol
InChI Key: XIVHOOLAOVGPNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone, also known as BMTM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone involves the binding of the compound to the mu opioid receptor. This binding results in the activation of the receptor and the subsequent modulation of pain and reward pathways in the brain. 4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone has also been found to have some affinity for the delta opioid receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone has a wide range of biochemical and physiological effects. The compound has been found to have analgesic properties, which makes it a potential candidate for the development of new pain medications. 4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone has also been found to have anxiolytic properties, which makes it a potential candidate for the development of new anti-anxiety medications. Additionally, 4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone has been found to have some antipsychotic properties, which makes it a potential candidate for the development of new antipsychotic medications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone in lab experiments is its high affinity for the mu opioid receptor. This makes it a valuable tool for studying the structure and function of this receptor. Additionally, 4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone is relatively easy to synthesize and purify, which makes it readily available for use in lab experiments.
One of the main limitations of using 4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone in lab experiments is its potential for off-target effects. 4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone has some affinity for the delta opioid receptor, which could result in unwanted effects in experiments that are focused solely on the mu opioid receptor. Additionally, 4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone has not been extensively studied for its potential toxicity, which could limit its use in some experiments.

Future Directions

There are several future directions for research on 4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone. One area of research could focus on the development of new pain medications based on the structure of 4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone. Another area of research could focus on the development of new anti-anxiety medications based on the anxiolytic properties of 4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone. Additionally, future research could focus on the development of new antipsychotic medications based on the antipsychotic properties of 4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone. Finally, future research could focus on the potential toxicity of 4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone and its effects on various organ systems in the body.

Scientific Research Applications

4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone has been studied extensively for its potential applications in scientific research. One of the main applications of 4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone is in the study of opioid receptors. 4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone has been found to have a high affinity for the mu opioid receptor, which is involved in the regulation of pain and reward. This makes 4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone a valuable tool for studying the structure and function of the mu opioid receptor.

properties

IUPAC Name

2-methylsulfanyl-1-[3-(4-phenylbenzoyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2S/c1-25-15-20(23)22-13-5-8-19(14-22)21(24)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-4,6-7,9-12,19H,5,8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVHOOLAOVGPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)N1CCCC(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone
Reactant of Route 2
Reactant of Route 2
4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone
Reactant of Route 3
Reactant of Route 3
4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone
Reactant of Route 4
Reactant of Route 4
4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone
Reactant of Route 5
Reactant of Route 5
4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone
Reactant of Route 6
Reactant of Route 6
4-biphenylyl{1-[(methylthio)acetyl]-3-piperidinyl}methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.